molecular formula C6H8BrN3O2S B2403882 N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide CAS No. 1257043-55-2

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Cat. No. B2403882
M. Wt: 266.11
InChI Key: NAMRZWSNLHWGHO-UHFFFAOYSA-N
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Description

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, also known as ABP-786, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicine and pharmacology.

Scientific Research Applications

Bromination of Unsaturated Trifluoromethanesulfonamide Derivatives

  • Research Insight : The bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine forms a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides (Shainyan, Ushakova, & Danilevich, 2015).

Cross Coupling of 3-Bromopyridine and Sulfonamides

  • Research Insight : N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides have been synthesized by reacting 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides (Xiaojun Han, 2010).

Study of 5-Bromo-3-(Indan-1-yloxy)pyridin-2-amine

  • Research Insight : The synthesis of the title compound, involving the reaction of indan-1-yl methanesulfonate with 2-amino-5-bromopyridin-3-ol, has been studied, revealing its crystal structure and hydrogen bonding properties (Cho-Schultz et al., 2011).

Metal Mediated Inhibition of Methionine Aminopeptidase

  • Research Insight : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, showing different inhibitory potencies based on metal concentration (Huang et al., 2006).

Catalytic Asymmetric Alkylzinc Additions to Aldehydes

  • Research Insight : N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is a bidentate ligand for metal-mediated catalytic asymmetric synthesis, well-suited for alkylzinc additions to aliphatic aldehydes (Wipf & Wang, 2002).

Synthesis of (Indol-3-yl)methanesulfonamide

  • Research Insight : Methods for the synthesis of (indol-3-yl)methanesulfonamide have been developed, using indoline or indoxyl compounds to switch off the reactivity of the indole nucleus in intermediates (Korolev et al., 2003).

Safety And Hazards

While specific safety and hazard information for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is not available, 2-Amino-5-bromopyridine, a related compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMRZWSNLHWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

CAS RN

1257043-55-2
Record name N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 5-bromo-3-(methylsulfonamido)pyridin-2-ylcarbamate (57 mg, 0.15 mmol) in methanol (1 mL) and HCl (4 M in dioxane, 375 uL, 1.5 mmol) was heated to 60° C. for 90 min. The volatile materials were then removed in vacuo to provide N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide as its hydrochloride salt in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ 9.10 (br s, 1H), 7.95 (d, 1H), 7.54 (d, 1H), 6.42 (br s, 1H), 3.02 (s, 3H); MS (EI) for C6H8BrN3O2S: 266, 268 (Br isotopes, MH+).
Quantity
57 mg
Type
reactant
Reaction Step One
Name
Quantity
375 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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